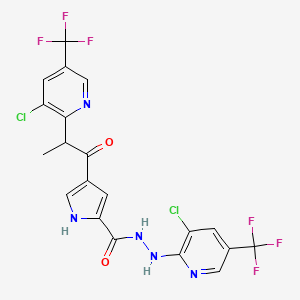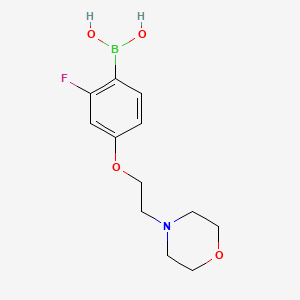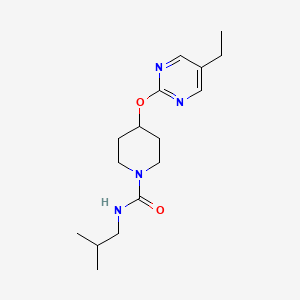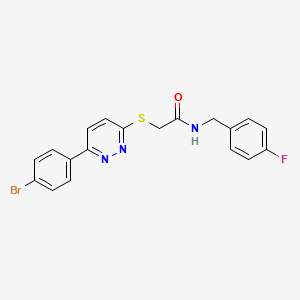
N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N’-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two pyridine rings, a pyrrole ring, and a carbohydrazide group . The chloro and trifluoromethyl substituents on the pyridine rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyridine and pyrrole rings, as well as the chloro and trifluoromethyl substituents . The carbohydrazide group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the chloro and trifluoromethyl groups, for example, could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The compound N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide and its derivatives have been extensively studied for their potential applications in various fields of scientific research. A notable application includes the regioexhaustive functionalization of related chloro- and bromo(trifluoromethyl)pyridines to produce carboxylic acids, demonstrating the compound's utility in chemical synthesis and functionalization processes (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Solubility and Solvation Dynamics
In addition, the solubility of similar chloro-(trifluoromethyl)pyridine derivatives in various solvent mixtures, including ethanol and 1-propanol, has been meticulously studied, revealing insights into their solvation dynamics. Such studies are crucial for understanding the behavior of these compounds in different chemical environments (Jouyban, Martínez, & Acree, 2017).
Synthesis of Intermediates
The compound has also been identified as a critical intermediate in the synthesis of new chemical entities, including the creation of novel pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives. These derivatives have been evaluated for their cytotoxic activity against aggressive cancer cell lines, highlighting the compound's relevance in the development of new therapeutic agents (Kumar et al., 2014).
Structural and Interaction Studies
Structural studies on similar compounds, like fluazinam, have revealed intricate details about molecular interactions and the compound's three-dimensional arrangement, which is essential for understanding its reactivity and potential applications in various industries (Jeon, Kim, Lee, & Kim, 2013).
Eigenschaften
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F6N5O2/c1-8(15-12(21)3-10(6-30-15)19(23,24)25)16(34)9-2-14(29-5-9)18(35)33-32-17-13(22)4-11(7-31-17)20(26,27)28/h2-8,29H,1H3,(H,31,32)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUYPQXHYOACKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2626757.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)


![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)


